molecular formula C20H18F4N4 B12087276 [4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile CAS No. 29097-86-7

[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile

Cat. No.: B12087276
CAS No.: 29097-86-7
M. Wt: 390.4 g/mol
InChI Key: BDOBDWCUWMMNTL-UHFFFAOYSA-N
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Description

1,4-Benzenediacetonitrile, alpha1,alpha4-dicyano-alpha1,alpha4-bis(1,1-dimethylethyl)-2,3,5,6-tetrafluoro- is a complex organic compound characterized by its multiple functional groups, including nitrile and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediacetonitrile, alpha1,alpha4-dicyano-alpha1,alpha4-bis(1,1-dimethylethyl)-2,3,5,6-tetrafluoro- typically involves multi-step organic reactions. A common approach might include:

    Step 1: Formation of the benzenediacetonitrile core through a nucleophilic substitution reaction.

    Step 2: Introduction of the dicyano groups via a cyanation reaction.

    Step 3: Addition of the bis(1,1-dimethylethyl) groups through a Friedel-Crafts alkylation.

    Step 4: Fluorination of the aromatic ring using a suitable fluorinating agent such as Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediacetonitrile, alpha1,alpha4-dicyano-alpha1,alpha4-bis(1,1-dimethylethyl)-2,3,5,6-tetrafluoro- can undergo various chemical reactions, including:

    Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding dicarboxylic acids.

    Reduction: Corresponding diamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Materials Science: As a precursor for the synthesis of advanced polymers and materials with unique properties.

    Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.

    Organic Synthesis: As a building block for the construction of complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in a pharmaceutical context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediacetonitrile: Lacks the fluorine and bis(1,1-dimethylethyl) groups.

    1,4-Benzenediacetonitrile, alpha1,alpha4-dicyano: Lacks the fluorine and bis(1,1-dimethylethyl) groups.

    1,4-Benzenediacetonitrile, alpha1,alpha4-dicyano-2,3,5,6-tetrafluoro: Lacks the bis(1,1-dimethylethyl) groups.

Uniqueness

The unique combination of nitrile, fluorine, and bis(1,1-dimethylethyl) groups in 1,4-Benzenediacetonitrile, alpha1,alpha4-dicyano-alpha1,alpha4-bis(1,1-dimethylethyl)-2,3,5,6-tetrafluoro- imparts distinct chemical and physical properties, making it valuable for specific applications where these functionalities are advantageous.

Properties

CAS No.

29097-86-7

Molecular Formula

C20H18F4N4

Molecular Weight

390.4 g/mol

IUPAC Name

[4-(3-cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile

InChI

InChI=1S/C20H18F4N4/c1-17(2,3)20(10-28,18(4,5)6)12-15(23)13(21)11(14(22)16(12)24)19(7-25,8-26)9-27/h1-6H3

InChI Key

BDOBDWCUWMMNTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C#N)(C1=C(C(=C(C(=C1F)F)C(C#N)(C#N)C#N)F)F)C(C)(C)C

Origin of Product

United States

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